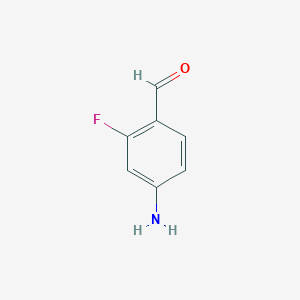

4-Amino-2-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMCQRMEZGTKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Contemporary Chemical Research

The study and application of fluorinated organic compounds have become a cornerstone of modern chemical research, particularly within medicinal chemistry and materials science. The introduction of fluorine into an organic molecule can dramatically alter its properties, including lipophilicity, metabolic stability, and receptor binding affinity. This makes fluorinated building blocks highly valuable in the design of novel pharmaceuticals and functional materials.

4-Amino-2-fluorobenzaldehyde is situated within this context as a valuable trifunctional reagent. The combination of the electron-donating amino group and the strongly electron-withdrawing fluorine atom creates a unique electronic environment within the aromatic ring. This electronic push-pull effect can influence the reactivity of the aldehyde group and the outcomes of aromatic substitution reactions. Its structural isomers, such as 2-amino-4-fluorobenzaldehyde, are also recognized for their utility, for instance, as intermediates in the synthesis of agrochemicals. biosynth.com

The broader class of aminobenzaldehydes and fluorobenzaldehydes are precursors to a wide range of biologically active heterocyclic compounds and other complex molecular architectures. For example, 4-fluorobenzaldehyde (B137897) is a known precursor for thiosemicarbazones that exhibit significant cytotoxic effects against cancer cell lines and for dihydrofolate reductase (DHFR) inhibitors. nih.gov The presence of both amino and fluoro groups in this compound suggests its potential utility in constructing novel compounds where these specific functionalities are required to achieve desired biological or material properties.

Strategic Importance As a Molecular Building Block

Established Synthetic Pathways

The most common and well-documented method for synthesizing this compound involves a sequence of reactions starting with m-fluoroaniline. This approach is favored due to the ready availability and low cost of the starting material, which is a common intermediate in the production of medicines and pesticides. google.com

Multi-Step Synthesis from Meta-Fluoroaniline Precursors

The synthesis from m-fluoroaniline is a multi-step process that includes protection of the amino group, formylation of the aromatic ring, and subsequent deprotection to yield the final aldehyde. google.com

To prevent unwanted side reactions during the formylation step, the amino group of m-fluoroaniline must be protected. google.com A widely used method is dibenzylation, where the aniline (B41778) reacts with benzyl (B1604629) chloride to form N,N-dibenzyl-3-fluoroaniline. google.com This protection strategy is effective and typically proceeds with high yields. The molar ratio of benzyl chloride to m-fluoroaniline is a critical parameter, often in the range of 2.4–3.0:1. google.comgoogle.com

Following formylation, the benzyl protecting groups are removed to reveal the free amino group in the final product. This deprotection is commonly achieved through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere effectively cleaves the benzyl groups. google.com This step is generally quantitative, leading to high purity of the desired this compound.

| Protection/Deprotection Step | Reagents/Catalyst | Key Parameters | Yield (%) | Purity (%) |

| Dibenzylation (Protection) | Benzyl chloride (2.4–3.0 eq) | 100°C | 90–93 | 99.0 (GC) |

| Hydrogenation (Deprotection) | Pd/C (5–10 wt%), H₂ | 40–60°C, 4–10 atm | >95 | >98 (HPLC) |

This table presents key parameters for the dibenzylation protection and subsequent hydrogenation deprotection steps in the synthesis of this compound, based on reported data.

With the amino group protected, the next step is the introduction of the aldehyde group (formylation) onto the aromatic ring. The Vilsmeier-Haack reaction is a standard and effective method for this transformation. google.comgoogle.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.org The electron-rich N,N-dibenzyl-3-fluoroaniline undergoes electrophilic aromatic substitution to yield 4-(dibenzylamino)-2-fluorobenzaldehyde. google.com

The Vilsmeier-Haack reaction directly forms the aldehyde group at the desired position on the benzene (B151609) ring. google.comgoogle.com The reaction conditions, such as temperature, are crucial for achieving high yields and purity. For instance, the initial addition of the formylating agent is often performed at a controlled temperature of 10-20°C, followed by heating to drive the reaction to completion. google.comgoogle.com The aldehyde intermediate, 4-(dibenzylamino)-2-fluorobenzaldehyde, is then subjected to deprotection to obtain the final product. In some synthetic routes for related compounds, the aldehyde can be further oxidized to a carboxylic acid using reagents like sodium chlorite (B76162). google.com

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the dibenzylation step, using a molar excess of benzyl chloride (2.4–3.0 equivalents) and a reaction temperature of 100°C has been shown to produce high yields (90–93%) and purity (99.0% by GC).

| Reaction Step | Key Parameters | Yield (%) |

| Formylation | ClPO(OEt)₂, 10–20°C then 100°C | 90.9 |

| Oxidation (to acid) | NaClO₂, H₂O₂, 10°C | 74–77 |

This table highlights the optimized yields for the formylation step leading to the aldehyde intermediate and an optional subsequent oxidation to the corresponding carboxylic acid.

Emerging Approaches in Compound Preparation

One area of development is in formylation techniques. Catalyst- and solvent-free N-formylation methods using formic acid or ethyl formate (B1220265) as the formylating agent have been developed for various aromatic and aliphatic amines, offering a more environmentally friendly alternative to traditional methods. researchgate.net Another sustainable approach involves the reductive formylation of carbon dioxide using sodium borohydride, which proceeds without a catalyst and under ambient pressure. nih.gov While not yet specifically reported for the direct synthesis of this compound, these newer formylation strategies could potentially be adapted for its preparation.

Furthermore, alternative starting materials and synthetic strategies are being explored for related fluorinated benzaldehydes. For instance, the synthesis of other fluorinated benzaldehydes has been achieved through halogen-exchange reactions and the Gattermann–Koch reaction. The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, is also a promising area that could simplify the preparation of this compound and reduce waste. google.com

Chemical Reactivity and Derivatization of 4 Amino 2 Fluorobenzaldehyde

Oxidative Transformations

The aldehyde group in 4-Amino-2-fluorobenzaldehyde is susceptible to oxidation, providing a direct route to the corresponding carboxylic acid. This transformation is a key step in the synthesis of various important compounds.

Synthesis of Carboxylic Acid Analogues (e.g., 4-Amino-2-fluorobenzoic Acid)

The oxidation of this compound to 4-Amino-2-fluorobenzoic acid is a fundamental transformation. One of the most effective methods for this conversion is the Pinnick oxidation. wikipedia.orgnrochemistry.com This method is widely used due to its mild reaction conditions and tolerance for various functional groups, which is particularly important for a multifunctional molecule like this compound. wikipedia.org

The reaction typically employs sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a weak acid, such as monosodium phosphate (B84403) (NaH₂PO₄). nrochemistry.com A chlorine scavenger, like 2-methyl-2-butene, is often added to prevent side reactions from the hypochlorous acid (HOCl) byproduct. nrochemistry.compsiberg.com

A patented synthetic route to 4-Amino-2-fluorobenzoic acid involves a Pinnick oxidation step on a protected precursor, 4-(dibenzylamino)-2-fluorobenzaldehyde. google.com This protection strategy for the amine group can prevent potential side reactions and may improve the efficiency of the oxidation. The proposed mechanism for the Pinnick oxidation involves the formation of chlorous acid (HClO₂) in situ, which then adds to the aldehyde. wikipedia.orgpsiberg.com The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid. psiberg.comnih.gov

| Reaction | Reagents | Key Features | Reference |

| Pinnick Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | Mild conditions, high functional group tolerance, suitable for α,β-unsaturated aldehydes. | wikipedia.orgnrochemistry.com |

Catalytic Oxidation Systems (e.g., Cu(OAc)₂ and Co(OAc)₂ in aqueous NaOH under O₂)

Catalytic aerobic oxidation presents an environmentally friendly and economically efficient alternative for converting aldehydes to carboxylic acids. Copper(II) acetate (B1210297) (Cu(OAc)₂) has been demonstrated as an effective catalyst for the aerobic oxidation of various aldehydes. nih.govrsc.org While specific studies on this compound using a mixed Cu(OAc)₂ and Co(OAc)₂ system are not extensively detailed in readily available literature, the principles of such catalytic systems are well-established.

These reactions typically use molecular oxygen (O₂) from the air as the ultimate oxidant. acs.org The copper catalyst facilitates the oxidation process, which may involve the formation of an aldimine intermediate if a nitrogen source is present, followed by oxidation to a nitrile. nih.gov For the direct oxidation to a carboxylic acid, the mechanism would proceed through different intermediates. The presence of electron-deficient aldehydes has been shown to result in faster reaction rates in some copper-catalyzed oxidation systems. nih.govrsc.org The combination of copper and cobalt catalysts can offer synergistic effects, enhancing the catalytic activity and efficiency of the oxidation process.

Nucleophilic and Electrophilic Reactivity of the Aldehyde Moiety

The carbonyl carbon of the aldehyde group is electrophilic, making it a prime target for nucleophilic attack. This reactivity is central to many C-C and C-N bond-forming reactions.

Notable reactions involving the aldehyde moiety include:

Schiff Base Formation: Primary aromatic amines react with aldehydes to form imines, also known as Schiff bases. chemsociety.org.ng This condensation reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. chemsociety.org.ng this compound can react with various primary amines to form a wide range of Schiff base derivatives. alayen.edu.iqsemanticscholar.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl acetoacetate. wikipedia.orgsigmaaldrich.com The reaction is usually catalyzed by a weak base. wikipedia.org The product is an α,β-unsaturated compound, formed through a nucleophilic addition followed by dehydration. sigmaaldrich.com This reaction provides a powerful method for C-C bond formation. nih.gov A variation known as the Doebner modification uses pyridine (B92270) as the solvent and catalyst, often leading to concomitant decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.orgorganic-chemistry.org

| Reaction Type | Nucleophile | Product | Key Features |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imine (Schiff Base) | Reversible condensation reaction, formation of a C=N double bond. |

| Knoevenagel Condensation | Active Methylene Compounds (Z-CH₂-Z') | α,β-unsaturated compound | C-C bond formation, catalyzed by weak bases. |

Transformations Involving the Aromatic Amine Functionality

The amino group on the aromatic ring is a versatile functional group that can undergo a variety of transformations, allowing for further derivatization.

Acylation: The primary aromatic amine can be readily acylated by reacting with acylating agents like acyl halides or acid anhydrides to form amides. chemcess.comwikipedia.org This reaction is a type of nucleophilic acyl substitution. wikipedia.org Acylation of the amino group is often used as a protecting strategy or to introduce new functionalities into the molecule. google.comgoogle.com

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form diazonium salts. organic-chemistry.orgresearchgate.net These diazonium salts are highly useful intermediates. They can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.org They can also act as electrophiles in azo coupling reactions to form brightly colored azo dyes. asianpubs.org

| Reaction | Reagents | Intermediate/Product | Applications |

| Acylation | Acyl Halide (RCOCl), Acid Anhydride ((RCO)₂O) | Amide | Protection of the amine group, synthesis of amide derivatives. |

| Diazotization | NaNO₂, HCl (or other strong acid), 0-5°C | Diazonium Salt ([Ar-N₂]⁺) | Synthesis of halides, phenols, nitriles (e.g., Sandmeyer reaction), and azo dyes. |

Functional Group Interconversions on the Fluoro-Substituted Phenyl Ring

The reactivity of the aromatic ring itself is influenced by the existing substituents: the amino, fluoro, and aldehyde groups.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the ring can be displaced by strong nucleophiles. The aromatic ring is activated towards nucleophilic attack by the presence of the electron-withdrawing aldehyde group, particularly when it is positioned ortho or para to the leaving group (fluorine). researchgate.netmasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. mdpi.com The high electronegativity of fluorine often makes it a good leaving group in SNAr reactions because it strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. youtube.comyoutube.com

Electrophilic Aromatic Substitution (EAS): The introduction of new substituents onto the aromatic ring via electrophilic attack is governed by the directing effects of the existing groups. latech.edu

Amino (-NH₂) group: A strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). wikipedia.org

Fluoro (-F) group: A deactivating, yet ortho-, para-directing group. It is deactivating due to its strong electron-withdrawing inductive effect (-I effect), but the lone pairs on the fluorine can participate in resonance, directing incoming electrophiles to the ortho and para positions. wikipedia.orgwou.edu

Aldehyde (-CHO) group: A moderately deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects (-I, -M effects). organicchemistrytutor.comyoutube.com

Applications of 4 Amino 2 Fluorobenzaldehyde in Complex Molecule Synthesis

Key Intermediate in Pharmaceutical Chemistry

The utility of 4-Amino-2-fluorobenzaldehyde as a precursor is most pronounced in medicinal chemistry, where it facilitates the assembly of molecules with potential therapeutic applications. The interplay between the nucleophilic amino group and the electrophilic aldehyde, combined with the modulating electronic effects of the fluorine atom, provides a robust platform for developing new active pharmaceutical ingredients (APIs).

This compound is a crucial starting material in multi-step syntheses of complex heterocyclic compounds designed for pharmaceutical use. Its aldehyde functional group readily participates in condensation reactions with various nucleophiles to form new carbon-nitrogen bonds, a fundamental step in building the core structures of many APIs. For instance, it is used in the synthesis of novel benzo-heterocycle compounds. google.com Similarly, it is a reactant in the preparation of benzoisoxazolyl-substituted thiazole (B1198619) derivatives, which have been investigated for their potential biological activities. google.com The presence of the fluorine atom in the scaffold can enhance metabolic stability and binding affinity, desirable properties for drug candidates.

The structure of this compound is ideally suited for constructing specific, biologically active scaffolds. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a family of related compounds. While its application is broad, it contributes to scaffolds that are central to the development of new therapeutic agents. The synthesis of complex fused heterocyclic systems often relies on the reaction cascade initiated by the aldehyde and amine groups present in the molecule. These reactions lead to the formation of pyridazinones and other nitrogen-containing ring systems that are of significant interest in drug discovery. nih.gov

Utilization in Diverse Organic Synthesis Pathways

Beyond its direct application in API synthesis, this compound is employed in various organic synthesis pathways to create specialized chemical entities. Its utility extends to the development of precursors for advanced biochemical and diagnostic tools.

One notable application is in the synthesis of precursors for isotopically labeled amino acids. Specifically, it has been identified as a key component in a synthetic route to prepare precursors for L-4-[¹⁸F]Fluorotryptophan. fz-juelich.de This radiolabeled amino acid is developed for use as a tracer in Positron Emission Tomography (PET) imaging, a critical tool in oncology for tumor diagnostics. The synthesis involves complex, multi-step procedures where the benzaldehyde (B42025) derivative is used to construct the indole (B1671886) ring system characteristic of tryptophan.

The reactivity of the aldehyde group allows it to undergo a wide range of chemical transformations, including but not limited to:

Condensation Reactions: Formation of Schiff bases (imines) with primary amines.

Reductive Amination: Conversion of the aldehyde to an amine.

Wittig Reaction: Formation of alkenes.

Cyclization Reactions: Acting as an electrophile in the formation of heterocyclic rings.

This versatility confirms the status of this compound as a foundational building block in the synthesis of a wide array of complex organic molecules.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-Amino-2-fluorobenzaldehyde, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton in the molecule. The aromatic region of the spectrum is particularly informative. For instance, a ¹H NMR spectrum recorded at 400 MHz would show a singlet for the aldehydic proton (CHO) at approximately 10.38 ppm. The aromatic protons would appear as a doublet for the proton at position 6 (adjacent to the amino group) around 8.17 ppm with a coupling constant (J) of 7.0 Hz, a doublet for the proton at position 3 (adjacent to the fluorine) around 7.32 ppm with a J value of 3.3 Hz, and a doublet of doublets for the proton at position 5 around 7.24 ppm, showing couplings to both neighboring protons (J = 12.6 Hz and 0.7 Hz).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.38 | s | - | CHO |

| 8.17 | d | 7.0 | H-6 |

| 7.32 | d | 3.3 | H-3 |

| 7.24 | dd | 12.6, 0.7 | H-5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aldehydic carbon (C=O) of this compound is observed as a doublet around 187.24 ppm, with a carbon-fluorine coupling constant (J) of 6.1 Hz. The carbon atom directly bonded to the fluorine (C-2) exhibits a large coupling constant, appearing as a doublet at approximately 159.24 ppm with a J value of 260.1 Hz. Other aromatic carbons also show coupling to the fluorine atom, with varying coupling constants, providing further structural confirmation.

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Coupling Constant (JC-F) Hz | Assignment |

| 187.24 | 6.1 | CHO |

| 159.24 | 260.1 | C-2 |

| 142.27 | 13 | C-4 |

| 137.81 | - | C-6 |

| 132.00 | - | C-1 |

| 129.01 | 20.6 | C-5 |

| 116.76 | 20.6 | C-3 |

| 115.40 | 5.3 | - |

| 108.21 | 3.1 | - |

| 99.45 | - | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Fluorinated Systems

For fluorinated compounds like this compound, ¹⁹F NMR is a crucial analytical tool. The ¹⁹F NMR spectrum, recorded in DMSO, shows a single signal for the fluorine atom at approximately -128.90 ppm, which is characteristic for a fluorine atom attached to an aromatic ring in this chemical environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group is expected around 2700-2900 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the aldehyde would be prominent in the range of 1680-1700 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. Furthermore, a C-F stretching band is anticipated in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 | N-H (Amine) | Stretching |

| 2700-2900 | C-H (Aldehyde) | Stretching |

| 1680-1700 | C=O (Aldehyde) | Stretching |

| 1400-1600 | C=C (Aromatic) | Stretching |

| 1000-1400 | C-F | Stretching |

Mass Spectrometry Techniques (e.g., LC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of a related derivative was found to be extremely close to the experimentally observed value, confirming the elemental formula.

Complementary Chromatographic Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and quantification. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. Method development would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound, well-separated from any impurities.

Computational and Theoretical Investigations Pertaining to 4 Amino 2 Fluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Amino-2-fluorobenzaldehyde. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors would be calculated to provide a comprehensive understanding of the reactivity of this compound.

Molecular Modeling and Simulation in Medicinal Chemistry Research

Molecular modeling and simulation are indispensable in modern drug discovery and medicinal chemistry. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, these techniques can be used to predict its potential as a pharmacophore or a fragment in ligand design.

Ligand Design and Optimization

In ligand-based and structure-based drug design, this compound could be used as a starting fragment or scaffold. Its chemical features—an aromatic ring, an amino group (hydrogen bond donor), a fluorine atom (which can modulate electronic properties and metabolic stability), and an aldehyde group (a reactive handle for further synthesis or a potential hydrogen bond acceptor)—make it a versatile starting point.

Computational docking simulations would be employed to predict how derivatives of this compound might bind to the active site of a target protein. These simulations calculate the preferred orientation of the ligand within the binding pocket and estimate the binding affinity. The results of such simulations can guide the optimization of the initial scaffold to improve its potency and selectivity.

Predictive Modeling for Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a series of compounds derived from this compound were synthesized and their biological activities measured, a QSAR model could be developed.

To build a QSAR model, various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Computational Approaches for Physicochemical Property Prediction (e.g., pKa)

The physicochemical properties of a drug candidate, such as its acidity (pKa), solubility, and lipophilicity (logP), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods can predict these properties with reasonable accuracy.

The pKa of the amino group in this compound is a key property, as it determines the molecule's charge state at physiological pH, which in turn affects its solubility and ability to interact with biological targets. Computational pKa prediction methods often use quantum chemical calculations to determine the free energy change of the deprotonation reaction in a solvent continuum model. The predicted pKa value provides insight into the compound's likely behavior in a biological environment.

Below is a hypothetical data table illustrating the kind of information that would be generated from the computational studies described above for this compound. Note: These values are purely illustrative and are not based on actual experimental or calculated data.

| Computational Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

| Predicted pKa (amino group) | 3.5 |

Future Perspectives and Research Trajectories

Innovations in Synthetic Methodologies and Process Intensification

The industrial production of fine chemicals like 4-Amino-2-fluorobenzaldehyde is undergoing a transformation, driven by the need for greener, safer, and more efficient processes. chemcopilot.comaiche.org Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a central theme in this evolution. aiche.orgcobaltcommunications.com Future synthetic methodologies for this compound are expected to move away from traditional batch processing towards continuous flow manufacturing.

Continuous Flow Chemistry and Microreactors: Flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. researchgate.netvapourtec.com Microreactors, in particular, are well-suited for reactions that are fast and highly exothermic, enabling precise process control that is often unachievable in large batch reactors. researchgate.net The application of these technologies to the synthesis of this compound could lead to higher yields, improved purity, and a significant reduction in waste and energy consumption. vapourtec.com

Alternative Energy Sources: Research into alternative energy sources to drive chemical reactions is another promising frontier. Microwave-assisted synthesis and sonochemistry (the use of ultrasound) can dramatically accelerate reaction rates and often lead to different product selectivities compared to conventional heating. aiche.org These techniques could unlock more efficient pathways for both the synthesis of this compound and its subsequent derivatization.

Biocatalysis: The use of enzymes and whole-cell systems for chemical synthesis represents a paradigm shift towards more sustainable manufacturing. chemrxiv.org Biocatalytic methods, such as the use of amine oxidases for the conversion of primary amines to aldehydes, operate under mild, aqueous conditions and offer high selectivity, thereby minimizing byproducts. proquest.comdntb.gov.ua Future research will likely explore the development of engineered enzymes or microbial strains for the direct and efficient production of this compound from bio-based precursors, aligning with the principles of green chemistry. asm.orgsemanticscholar.org

| Technology | Key Principles | Potential Advantages for this compound Synthesis |

|---|---|---|

| Flow Chemistry/Microreactors | Continuous processing in small channels, enhanced heat/mass transfer. researchgate.net | Improved safety, higher yields, better process control, reduced waste. vapourtec.com |

| Microwave-Assisted Synthesis | Direct heating of reactants using microwave irradiation. aiche.org | Rapid reaction rates, potential for novel reaction pathways. |

| Biocatalysis | Use of enzymes or whole organisms as catalysts. chemrxiv.org | High selectivity, mild reaction conditions, reduced environmental impact. proquest.com |

| Photocatalysis | Use of light to initiate chemical reactions. bath.ac.uk | Access to unique reaction pathways, use of sustainable energy source. beilstein-journals.org |

Exploration of Novel Reaction Pathways and Catalysis

The reactivity of this compound is a fertile ground for the discovery of new chemical reactions and catalytic systems. Its aldehyde group, amino group, and activated aromatic ring can all participate in a wide array of transformations.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov this compound is an ideal substrate for MCRs. For instance, it could participate in Ugi or Passerini-type reactions, leveraging its aldehyde and amine functionalities to create diverse libraries of complex molecules, such as peptide mimics and substituted heterocycles. rsc.org Research into new MCRs involving this compound could provide rapid access to novel chemical scaffolds for drug discovery and materials science. mdpi.com

Advanced Catalysis: The development of novel catalysts is crucial for unlocking new reaction pathways.

Photoredox Catalysis: This rapidly emerging field uses light and a photocatalyst to generate reactive radical intermediates under mild conditions. acs.org This approach could enable novel C-H functionalization reactions on the aromatic ring of this compound or facilitate its participation in hydroacylation reactions, opening avenues to previously inaccessible derivatives. researchgate.netacs.org

Organocatalysis: The use of small organic molecules as catalysts (aminocatalysis) can activate the aldehyde group towards new types of asymmetric transformations, allowing for the stereocontrolled synthesis of chiral molecules. rsc.orgnih.gov

Metal Catalysis: New transition-metal catalysts continue to be developed for cross-coupling and dehydrogenative coupling reactions. Nickel-catalyzed cross-dehydrogenative coupling, for example, could be used to directly acylate alkenes with this compound, forming new carbon-carbon bonds in a highly atom-economical fashion. acs.org

| Reaction Type | Description | Potential Products |

|---|---|---|

| Multicomponent Reactions (e.g., Ugi, Passerini) | One-pot reactions combining three or more substrates. nih.gov | Highly functionalized acyclic and heterocyclic compounds. |

| Photoredox-Catalyzed Reactions | Uses light to drive radical-based transformations. acs.org | Novel C-H functionalized derivatives, hydroacylated products. |

| Nickel-Catalyzed Cross-Dehydrogenative Coupling | Direct C-H/C-H bond formation between the aldehyde and an alkene. acs.org | Skipped enones and related unsaturated ketones. |

| Asymmetric Organocatalysis | Enantioselective functionalization via enamine intermediates. nih.gov | Chiral alcohols, amines, and other α-functionalized derivatives. |

Expansion of Applications in Advanced Organic Synthesis

The unique combination of functional groups makes this compound a powerful building block for synthesizing complex and valuable molecules. Its applications are expected to expand significantly, particularly in the fields of medicinal chemistry and materials science.

Novel Heterocycles: The compound can serve as a precursor for a wide range of nitrogen- and oxygen-containing heterocycles, which form the core of many drugs.

Targeted Therapeutics: The amine group provides a handle for attaching the molecule to directing groups or for incorporation into larger, more complex drug candidates.

PET Imaging Agents: The fluorine atom can be substituted with the radioactive isotope Fluorine-18, making it a valuable precursor for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging, a critical tool in medical diagnostics and drug development. dovepress.com

Materials Science: Fluorinated aromatic compounds are known to possess unique properties, including thermal stability and distinct electronic characteristics, making them suitable for advanced materials. nbinno.comresearchgate.net The combination of the aromatic ring, the polar amino and aldehyde groups, and the electronegative fluorine atom in this compound makes it an attractive building block for:

High-Performance Polymers: Incorporation into polymer backbones could impart enhanced thermal resistance, chemical stability, and specific optical or electronic properties.

Organic Electronics: Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors, where fine-tuning of electronic properties is crucial.

Liquid Crystals: The rigid, functionalized aromatic core is a common feature in liquid crystal molecules.

The continued exploration of this compound will undoubtedly lead to innovative synthetic methods and the creation of novel molecules with significant societal impact, from life-saving medicines to next-generation materials.

Q & A

Q. What are the optimized synthetic routes for 4-Amino-2-fluorobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogen substitution on fluorinated benzaldehyde precursors. For example, starting with 2,4-difluorobenzaldehyde, the fluorine at the 4-position can be selectively replaced with an amino group via nucleophilic aromatic substitution using ammonia or protected amines under controlled conditions (e.g., high-pressure autoclaves at 80–120°C) . Catalysts like Cu(I) or Pd-based systems may enhance regioselectivity. Yields typically range from 40–65%, with purity dependent on post-reaction purification (e.g., column chromatography or recrystallization). Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Optimize solvent polarity (e.g., DMF or ethanol) to balance reactivity and solubility .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the aldehyde proton (~9.8 ppm) and fluorine-induced deshielding of adjacent protons. F NMR identifies fluorine environment shifts .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 153.06 for CHFNO).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Aldehydes are prone to oxidation and moisture sensitivity. Store under inert gas (N or Ar) at –20°C in amber vials. Use stabilizers like BHT (0.1%) to inhibit peroxide formation. Conduct periodic FT-IR analysis to detect carbonyl oxidation (broad O–H stretches at 3200–3600 cm indicate degradation) .

Q. What are the typical chemical reactions involving this compound?

- Methodological Answer :

- Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines, useful in coordination chemistry or drug conjugate synthesis.

- Oxidation : Converts to 4-amino-2-fluorobenzoic acid using KMnO or AgO under acidic conditions .

- Reductive Amination : Catalytic hydrogenation (H, Pd/C) yields secondary amines for pharmaceutical intermediates .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate with saline for 15 minutes .

- Avoid inhalation—monitor airborne concentrations with OSHA-compliant detectors .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electrophilic/nucleophilic sites. The fluorine atom’s electron-withdrawing effect lowers the LUMO energy at the aldehyde group, enhancing reactivity toward nucleophiles . Molecular docking studies (AutoDock Vina) model interactions with biological targets (e.g., enzymes with nucleophilic active sites) .

Q. What mechanisms explain contradictory yields in reported synthetic methods?

- Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-amination or ring fluorination). Kinetic studies (e.g., in situ IR monitoring) reveal that excess ammonia increases by-products like 2,4-diamino derivatives. Adjusting stoichiometry (amine:substrate ≤ 1.2:1) and using phase-transfer catalysts (e.g., TBAB) improve selectivity .

Q. How does this compound interact with biological systems in drug discovery?

- Methodological Answer : The aldehyde moiety forms covalent bonds with cysteine residues in proteins (e.g., proteasome inhibitors). In vitro assays (e.g., fluorescence polarization) quantify binding affinity. Toxicity screens (MTT assay) in cell lines (HEK293, HepG2) assess IC values, with results benchmarked against controls like 4-fluoro-benzaldehyde derivatives .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Continuous-flow reactors reduce residence time, minimizing dimerization.

- By-Product Analysis : LC-MS identifies impurities (e.g., aldol condensation products), addressed via pH control (pH 6–7) .

- Crystallization : Use mixed solvents (hexane:ethyl acetate) to isolate pure product .

Q. Can this compound serve as a precursor for fluorescent probes?

- Methodological Answer :

Condensation with hydrazines yields hydrazones with tunable fluorescence (λ = 450–550 nm). Quantum yield (Φ) depends on substituents; electron-donating groups (e.g., –OCH) enhance Φ by 30–50% compared to parent compounds. Confocal microscopy validates cellular uptake in live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.